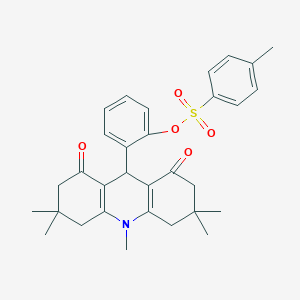![molecular formula C19H16BrClN2O3S B300878 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)
5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone, also known as BMTI, is a synthetic compound with potential therapeutic applications. It belongs to the class of imidazolidinone derivatives and has attracted attention due to its unique structure and promising biological properties. In
Mechanism of Action
The precise mechanism of action of 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds with similar biological properties. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profiles are not well understood.
Future Directions
There are several future directions for research on 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of research is the investigation of the pharmacokinetics and toxicity profiles of this compound in vivo. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound with potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use as a radioprotective agent and as a treatment for neurodegenerative diseases. While this compound has several advantages for lab experiments, it also has some limitations. Further research is needed to fully understand the biological properties and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone involves the reaction of 2-bromo-5-methoxybenzaldehyde with 4-chlorobenzyl alcohol in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide to yield the final product, this compound. The overall yield of the synthesis is around 50%, and the purity of the compound can be improved through recrystallization.
Scientific Research Applications
5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use as a radioprotective agent and as a treatment for neurodegenerative diseases. In addition, this compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and liver cancer.
properties
Molecular Formula |
C19H16BrClN2O3S |
|---|---|
Molecular Weight |
467.8 g/mol |
IUPAC Name |
(5Z)-5-[[2-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16BrClN2O3S/c1-23-18(24)15(22-19(23)27)7-12-8-16(25-2)17(9-14(12)20)26-10-11-3-5-13(21)6-4-11/h3-9H,10H2,1-2H3,(H,22,27)/b15-7- |
InChI Key |
ZWAKSDRHYXTHGF-CHHVJCJISA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)Cl)OC)/NC1=S |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)Cl)OC)NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2Br)OCC3=CC=C(C=C3)Cl)OC)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodophenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B300797.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300798.png)
![ethyl 4-[4-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B300799.png)

![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B300801.png)
![N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B300805.png)

![propyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300812.png)
![ethyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300813.png)
![methyl 5-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)-2-chlorobenzoate](/img/structure/B300814.png)
![4-[(4Z)-4-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300815.png)
![methyl 3-(5-{[1-[4-(aminosulfonyl)phenyl]-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B300816.png)
![ethyl 4-[4-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate](/img/structure/B300818.png)